molecular formula C28H28N2O4 B11307786 N-[2-(1H-Indol-3-YL)ethyl]-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-[2-(1H-Indol-3-YL)ethyl]-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B11307786
M. Wt: 456.5 g/mol
InChI Key: SMYNXXYMXQEVHM-UHFFFAOYSA-N
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Description

“Compound 3” , is a synthetic molecule resulting from the coupling of ibuprofen (a well-known non-steroidal anti-inflammatory drug) with tryptamine (a compound with diverse biological activities). Let’s explore its properties and applications.

Preparation Methods

The synthesis of Compound 3 involves the reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. Here’s the synthetic route:

    Activation of Ibuprofen: DCC reacts with the carboxyl group of ibuprofen, forming an activated acylating agent.

    Amide Bond Formation: The activated ibuprofen reacts with the amino group of tryptamine, resulting in the formation of the amide bond in Compound 3.

Chemical Reactions Analysis

Compound 3 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major products formed from these reactions depend on the specific conditions and reactants used.

Scientific Research Applications

Compound 3 finds applications in:

    Medicine: Its anti-inflammatory properties make it relevant for treating arthritis and musculoskeletal disorders.

    Chemistry: As a synthetic compound, it contributes to the study of amide bond formation.

    Biology: Its biological activities warrant investigation in cellular and molecular contexts.

    Industry: Pharmaceutical companies explore its potential as a drug candidate.

Mechanism of Action

The exact mechanism by which Compound 3 exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, modulating inflammation and pain pathways.

Comparison with Similar Compounds

Compound 3’s uniqueness lies in its hybrid structure, combining features of both ibuprofen and tryptamine. Similar compounds include:

    N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide:

    N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide:

    N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide:

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide:

These compounds share structural motifs but differ in substituents and functional groups.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C28H28N2O4/c1-15-18(4)33-26-17(3)27-23(13-22(15)26)16(2)20(28(32)34-27)9-10-25(31)29-12-11-19-14-30-24-8-6-5-7-21(19)24/h5-8,13-14,30H,9-12H2,1-4H3,(H,29,31)

InChI Key

SMYNXXYMXQEVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CNC5=CC=CC=C54)C)C)C

Origin of Product

United States

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